molecular formula C16H20N2O3 B2372178 N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361720-35-4

N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No.: B2372178
CAS No.: 2361720-35-4
M. Wt: 288.347
InChI Key: XIMFURINLWZLIM-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a synthetic compound belonging to the class of benzoxazepines. Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring. This compound has garnered interest due to its potential biological and pharmacological activities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazepine derivatives, while reduction may produce reduced forms with altered biological activities .

Mechanism of Action

The mechanism of action of N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide include:

Uniqueness

This compound is unique due to its specific structural features and the presence of the oxoethyl and prop-2-enamide groups. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-15(19)17(4-2)12-16(20)18-9-10-21-14-8-6-5-7-13(14)11-18/h3,5-8H,1,4,9-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMFURINLWZLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCOC2=CC=CC=C2C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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